Increased Lipophilicity vs. Allyl Analog Drives Compound Prioritization for Lead Optimization
The target compound exhibits a consensus LogP of 2.12, which is 0.38 units higher than the prop-2-en-1-yl (allyl) analog (LogP 1.73) . This 22% increase in lipophilicity is attributable to the additional methylene unit in the butenyl chain and can substantially influence predicted membrane permeability and metabolic stability profiles .
| Evidence Dimension | Consensus LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.12 |
| Comparator Or Baseline | Methyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate (CAS 97316-71-7) with LogP 1.73 |
| Quantified Difference | ΔLogP = +0.39 (22% increase) |
| Conditions | Computed consensus LogP from ChemSrc database (predicted) |
Why This Matters
A 0.4-log higher LogP can shift a compound from low to moderate predicted permeability, making the butenyl analog a stronger candidate when passive membrane transit is required.
